



An In-depth Technical Guide to Glycine-1-13C for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Glycine-1-13C	
Cat. No.:	B1329947	Get Quote

For researchers, scientists, and drug development professionals venturing into the world of Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic labeling is an indispensable tool. Among the various labeled compounds, **Glycine-1-13C** stands out for its utility and versatility. This guide provides a comprehensive introduction to the use of **Glycine-1-13C** in NMR, detailing its properties, experimental protocols, and applications, with a focus on providing clear, actionable information for beginners in the field.

The Basics of 13C NMR and Isotope Labeling

Carbon-13 (¹³C) NMR spectroscopy is a powerful technique that provides detailed information about the carbon skeleton of a molecule. Unlike the highly abundant ¹²C isotope, ¹³C has a nuclear spin of ½, making it NMR-active. However, the low natural abundance of ¹³C (approximately 1.1%) results in inherently low signal intensity.

Isotopic labeling, the selective replacement of an atom with one of its isotopes, overcomes this limitation. By synthesizing a molecule with ¹³C at a specific position, such as the carboxyl carbon in Glycine-1-¹³C, the signal from that position is significantly enhanced, allowing for a range of sensitive and specific NMR experiments.

Why **Glycine-1-13C**?

Glycine is the simplest amino acid, and its well-characterized NMR properties make it an excellent model system and a versatile probe. Labeling the carboxyl carbon (C1) offers several advantages:



- Distinct Chemical Shift: The carboxyl carbon resonates in a region of the ¹³C NMR spectrum that is typically free from other signals, making it easy to identify and analyze.
- Sensitivity to Environment: The chemical shift and relaxation properties of the C1 carbon are sensitive to the local chemical environment, including pH, solvent, and molecular interactions.
- Metabolic Tracer: In biological systems, the labeled carbon can be traced as glycine is metabolized, providing insights into biochemical pathways.

Physicochemical and NMR Properties of Glycine-1-13C

Glycine can exist in different polymorphic forms in the solid state, primarily α , β , and γ forms. These different crystal structures result in distinct NMR signatures, particularly for the C1 carbon. In solution, the ionization state of the amino and carboxyl groups, which is dependent on the pH, also influences the NMR parameters.

Key NMR Parameters of Glycine-1-13C: A Quantitative Overview

The utility of **Glycine-1-13C** in NMR spectroscopy is rooted in its distinct and measurable parameters. The following tables summarize the key quantitative data for the C1 carbon of glycine under various conditions.

Table 1: 13C Chemical Shifts of Glycine-1-13C



Sample State	Polymorph/Conditi on	¹³ C Chemical Shift (ppm)	Reference
Solid-State	α-glycine	176.50	[1][2]
Solid-State	γ-glycine	174.60	[1][2]
Solid-State	β-glycine	Between α and γ forms	[2]
Solution (D ₂ O)	pH 7.4	175.225	
Solution (H ₂ O)	Not specified	~170-175	

Table 2: Spin-Lattice (T1) and Rotating Frame (T1p) Relaxation Times of Glycine-1-13C

Sample State	Polymorph/Co ndition	Relaxation Parameter	Value	Reference
Solid-State	α-glycine	T1 of carboxyl carbon	Shorter than y- form	
Solid-State	y-glycine	T1 of carboxyl carbon	5 times longer than α-form	
Solid-State	β-glycine	¹ Η Τ1ρ	Very short	_
Solution (in frog muscle)	1°C	T1 of α- ¹³ C	50% of that in free solution	
Solution (in peptides, 3T, H ₂ O)	C-terminal [1- ¹³ C]Gly-d2 in β- casomorphin-5	T1	24 ± 4 s	
Solution (in peptides, 3T, H ₂ O)	C-terminal [1- ¹³ C]Gly-d2 in glutathione	T1	58 ± 3 s	_

Table 3: J-Coupling Constants Involving Glycine-1-13C



While direct one-bond coupling between the C1 and C2 carbons (${}^{1}J(C1,C2)$) is a key parameter, its values are not as extensively reported in introductory literature as other couplings. However, understanding the presence of such couplings is crucial for interpreting spectra, especially in doubly labeled samples. The typical range for one-bond carbon-carbon couplings is between 30 and 70 Hz.

Experimental Protocols for NMR Spectroscopy with Glycine-1-13C

The following are generalized protocols for beginners. Instrument-specific parameters will need to be optimized.

Sample Preparation

For Solid-State NMR (CPMAS):

- Sample: Use commercially available solid Glycine-1-13C. The polymorphic form should be noted, as it affects the chemical shift.
- Rotor Packing: Pack the solid sample into a zirconia rotor (typically 4 mm or smaller). The
 packing should be snug to prevent movement during spinning.
- Mass Balance: Ensure the rotor is properly balanced according to the spectrometer's specifications.

For Solution-State NMR:

- Solvent Selection: Choose a deuterated solvent in which glycine is soluble, such as deuterium oxide (D₂O).
- Concentration: Prepare a solution with a concentration typically in the range of 10-100 mM.
- pH Adjustment: If pH control is necessary, use appropriate buffers or add small amounts of DCI or NaOD to adjust the pD (the pH in D₂O).
- NMR Tube: Transfer the solution to a clean NMR tube. The standard sample volume is typically 600-700 μ L for a 5 mm tube.



NMR Data Acquisition

1D 13C NMR in Solution:

- Spectrometer Setup: Tune and match the ¹³C probe.
- Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
- Pulse Sequence: Use a standard single-pulse ¹³C experiment with proton decoupling.
- Key Parameters:
 - Spectral Width: Set to cover the entire ¹³C chemical shift range (e.g., 200-250 ppm).
 - Transmitter Offset: Center the transmitter frequency on the expected chemical shift of the C1 carbon (~175 ppm).
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: Set to at least 5 times the longest T1 of interest to ensure full relaxation and accurate quantification.
 - Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-tonoise ratio.

1D ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) in Solid-State:

- Spectrometer Setup: Tune and match the solids probe for both ¹H and ¹³C channels.
- Magic Angle Spinning: Set the spinning speed (e.g., 5-15 kHz). The stability of the spinning is crucial.
- Pulse Sequence: Use a standard CPMAS pulse sequence.
- Key Parameters:
 - Contact Time: The time during which magnetization is transferred from protons to carbons.
 A typical starting point is 1-2 ms.



- Proton 90° Pulse Width: Calibrate the proton pulse width.
- Relaxation Delay: Determined by the proton T1, which is usually shorter than the carbon T1, allowing for faster repetition rates.

Applications in Research and Drug Development

Glycine-1-13C is a versatile tool with numerous applications.

- Biomolecular NMR: As a component of proteins, labeled glycine can be used to study protein structure, dynamics, and interactions. The C1 chemical shift is sensitive to the local protein environment.
- Metabolomics and Metabolic Flux Analysis: Tracing the fate of the ¹³C label from glycine through metabolic pathways provides a dynamic view of cellular metabolism. This is particularly valuable in drug development for understanding how a compound affects specific metabolic routes.
- Solid-State NMR Reference: Due to its sharp and well-defined signals in the solid state, glycine is often used as a standard for setting up and calibrating solid-state NMR experiments, such as Hartmann-Hahn matching in CPMAS.
- Dissolution Dynamic Nuclear Polarization (d-DNP): In this advanced technique, the ¹³C signal can be hyperpolarized, leading to a massive signal enhancement. This allows for real-time in vivo metabolic imaging, a powerful tool in preclinical drug development. The long T1 relaxation time of the C-terminal carboxyl ¹³C in certain peptides makes it a suitable candidate for d-DNP studies.

Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of **Glycine-1-13C** in NMR.





Click to download full resolution via product page

General workflow for an NMR experiment with Glycine-1-13C.

Glycine Cleavage System Glycine-1-13C SHMT D-amino acid oxidase Conversion to Serine Glyoxylate Serine Glyoxylate Pyruvate Oxalate

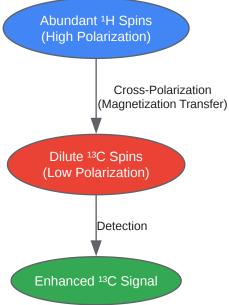
Major Catabolic Pathways of Glycine

Click to download full resolution via product page

Simplified diagram of major glycine catabolic pathways for tracer studies.



Core Principle of Cross-Polarization in Solid-State NMR



Click to download full resolution via product page

Conceptual diagram of the Cross-Polarization (CP) process.

This guide serves as a starting point for utilizing **Glycine-1-13C** in your NMR-based research. By understanding its fundamental properties and the experimental considerations, you can effectively employ this powerful tool to gain valuable insights in your scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Spin-lattice relaxation times for 13C in isotope-enriched glycine accumulated in frog muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. University of Ottawa NMR Facility Blog: Glycine as a 13C CPMAS Setup Sample [u-of-o-nmr-facility.blogspot.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Glycine-1-13C for NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1329947#introduction-to-glycine-1-13c-for-nmr-spectroscopy-beginners]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com